2,6-Dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol;oxalic acid
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Overview
Description
2,6-Dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol;oxalic acid is a complex organic compound that features a phenolic core with methoxy and piperazine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dimethoxyphenol and 4-methoxyphenylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium methoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol undergoes several types of chemical reactions:
Oxidation: The phenolic group can be oxidized to form quinones.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Shares the methoxy and phenolic groups but lacks the piperazine moiety.
4-Allyl-2,6-dimethoxyphenol: Similar methoxy substitution but with an allyl group instead of the piperazine moiety.
Uniqueness
The presence of the piperazine moiety in 2,6-Dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol distinguishes it from other similar compounds, potentially offering unique biological activities and applications .
Properties
IUPAC Name |
2,6-dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.C2H2O4/c1-24-17-6-4-16(5-7-17)22-10-8-21(9-11-22)14-15-12-18(25-2)20(23)19(13-15)26-3;3-1(4)2(5)6/h4-7,12-13,23H,8-11,14H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJAKTTXPBVHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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